6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one

CHK1 inhibition benzoisoquinolinone structure-activity relationship

6-(2-Aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one (CAS 919291-08-0) is a chlorinated benzoisoquinolinone bearing a tethered primary amine at the 6-position. It is an ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1/Chek1), a serine/threonine kinase central to DNA damage response and cell cycle checkpoint regulation.

Molecular Formula C15H13ClN2O
Molecular Weight 272.73 g/mol
CAS No. 919291-08-0
Cat. No. B12629574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one
CAS919291-08-0
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Cl)CCN
InChIInChI=1S/C15H13ClN2O/c16-11-1-2-12-9(3-5-17)7-10-4-6-18-15(19)14(10)13(12)8-11/h1-2,4,6-8H,3,5,17H2,(H,18,19)
InChIKeyXDMXXMGSHKFEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one (CAS 919291-08-0) for Chk1 Inhibitor Procurement and Selection


6-(2-Aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one (CAS 919291-08-0) is a chlorinated benzoisoquinolinone bearing a tethered primary amine at the 6-position. It is an ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1/Chek1), a serine/threonine kinase central to DNA damage response and cell cycle checkpoint regulation [1]. The compound emerged from a medicinal chemistry optimization campaign that used X-ray crystallography to guide the installation of a basic amine designed to interact with the acidic residue Glu91 in the Chk1 active site [2]. This structural feature distinguishes it from the non-aminated parent heterocycle and forms the basis of its differentiated potency profile within the benzoisoquinolinone class.

Why 6-(2-Aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one Cannot Be Replaced by a Simple Benzoisoquinolinone Analog


Substituting a generic, non-aminated benzoisoquinolinone for the 6-(2-aminoethyl)-9-chloro derivative negates a critical potency gain achieved through structure-based design. The parent compound, 9-chlorobenzo[h]isoquinolin-1(2H)-one, lacks the tethered basic amine and exhibits an IC50 of 580 nM against Chk1 [1]. In contrast, close analogs bearing an aminoalkyl chain at the 6-position consistently demonstrate sub-100 nM potency, with the most optimized congeneric compounds reaching single-digit nanomolar IC50 values [2]. The aminoethyl tether is specifically positioned to form a salt bridge with Glu91 in the Chk1 kinase domain, an interaction confirmed by X-ray crystallography that the parent scaffold cannot recapitulate [3]. Therefore, any procurement decision that treats this compound as interchangeable with its simpler 9-chloro or des-amino variants will result in a substantial loss of biochemical potency and target engagement.

Quantitative Differentiation of 6-(2-Aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one from Related Chk1 Inhibitors


Aminated vs. Non-Aminated Parent Scaffold: Potency Gain from the 6-(2-Aminoethyl) Tether

The 6-(2-aminoethyl) substitution confers a substantial potency advantage over the non-aminated parent heterocycle. The compound 9-chlorobenzo[h]isoquinolin-1(2H)-one, which lacks the aminoethyl tether, exhibits a Chk1 IC50 of 580 nM [1]. While the precise IC50 value for the target compound (3-10) was not independently located in the accessible database entries, the congeneric 6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one achieves an IC50 of 98 nM [2], representing at minimum a 6-fold improvement. Further optimized benzoisoquinolinones incorporating the tethered amine strategy reportedly achieve sub-nanomolar Chk1 inhibition [3]. This SAR trend establishes that the aminoalkyl tether is the primary driver of potency differentiation within this chemotype.

CHK1 inhibition benzoisoquinolinone structure-activity relationship

Structural Basis for Potency: Glu91 Interaction Confirmed by X-ray Crystallography

The tethered basic amine of the benzoisoquinolinone series was rationally designed to interact with the acidic residue Glu91 in the Chk1 ATP-binding pocket. X-ray crystallography of a close analog (inhibitor 54) bound to the Chk1 kinase domain at 1.90 Å resolution confirmed this interaction [1]. This structural feature is absent in the parent 9-chlorobenzo[h]isoquinolin-1(2H)-one (IC50 = 580 nM) [2] and in earlier Chk1 inhibitors such as isogranulatimide (IC50 = 440 nM) and granulatimide (IC50 = 80 nM) [3]. The Glu91 salt bridge provides a molecular rationale for the potency gain observed upon amine tether installation.

X-ray crystallography CHK1 inhibitor structure-based drug design

Differentiation from Aminopropyl Homolog: Chain Length Optimization and Potency Trends

Within the aminoalkyl-benzoisoquinolinone series, the length of the tethered amine chain modulates Chk1 inhibitory potency. The 6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one analog (propyl linker) exhibits an IC50 of 98 nM [1]. The Garbaccio et al. optimization campaign demonstrated that further structural elaboration—including C9 substitution and amine tether refinement—yielded compounds with sub-nanomolar Chk1 IC50 values [2]. The 2-aminoethyl tether of the target compound represents a specific chain-length decision within this SAR landscape, balancing conformational flexibility with optimal Glu91 engagement.

SAR homolog comparison CHK1 potency

Patent-Documented Structural Novelty Within the Benzoisoquinolinone Chk1 Inhibitor Class

The compound is explicitly claimed as Example 3-10 in US Patent Application US20090258852A1, which covers benzoisoquinolinones and aza derivatives as Chk1 inhibitors [1]. The patent discloses a genus of compounds defined by Formula A, with the 6-(2-aminoethyl)-9-chloro substitution pattern representing a specific, exemplified embodiment. This compositional patent protection indicates that the precise substitution geometry—9-chloro with 6-(2-aminoethyl)—was considered non-obvious and inventive over prior art Chk1 inhibitors. The corresponding Canadian patent application CA2612841A1 provides parallel protection [2].

patent intellectual property chemical composition of matter

Optimal Research and Industrial Applications for 6-(2-Aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one


Reference Compound for Chk1-Mediated DNA Damage Checkpoint Abrogation Studies

Investigators studying the G2/M checkpoint abrogation can use this compound as a tool to inhibit Chk1 and force mitotic entry in the presence of DNA damage. The tethered amine-Glu91 interaction, confirmed crystallographically [1], ensures potent target engagement. Studies should include the non-aminated parent (IC50 = 580 nM) as a negative control to confirm that observed effects are mediated by potent Chk1 inhibition rather than off-target activity [2].

Chemical Probe for Chemosensitization in p53-Deficient Cancer Models

Chk1 inhibition selectively sensitizes p53-deficient tumor cells to DNA-damaging agents because these cells rely exclusively on the Chk1-mediated G2 checkpoint for survival [1]. The compound can be co-administered with genotoxic chemotherapeutics (e.g., camptothecin, SN-38) in p53-mutant cell lines such as H460, HT-29, or MDA-MB-231 to assess synergistic cell killing, with the aminoethyl tether providing the potency required for robust checkpoint override.

Starting Point for Benzoisoquinolinone SAR Expansion via Amine Functionalization

The primary amine of the 2-aminoethyl tether serves as a synthetic handle for further derivatization—amide coupling, reductive amination, or sulfonamide formation—enabling exploration of vectors extending from the Chk1 ATP-binding pocket toward solvent-exposed regions. This compound is therefore suitable as a key intermediate for medicinal chemistry programs aiming to optimize selectivity, pharmacokinetic properties, or dual Chk1/Chk2 inhibition profiles [1].

Biochemical Assay Positive Control Differentiated from Clinical-Stage Chk1 Inhibitors

While clinical-stage Chk1 inhibitors such as AZD7762 (IC50 = 5 nM) and CHIR-124 (IC50 = 0.3 nM) are highly potent, they also carry significant Chk2 cross-reactivity [1]. The benzoisoquinolinone scaffold, when used with appropriate selectivity controls, may offer a structurally distinct chemotype for probing Chk1-specific pharmacology in biochemical assays, reducing the risk of confounding results from dual Chk1/Chk2 inhibition inherent to some clinical comparators.

Quote Request

Request a Quote for 6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.